molecular formula C13H9ClO B131818 2-Chlorobenzophenone CAS No. 5162-03-8

2-Chlorobenzophenone

Cat. No. B131818
CAS RN: 5162-03-8
M. Wt: 216.66 g/mol
InChI Key: VMHYWKBKHMYRNF-UHFFFAOYSA-N
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Description

2-Chlorobenzophenone is a chemical compound that has been the subject of various studies due to its relevance in different fields such as organic synthesis, environmental science, and materials science. It is a chlorinated benzophenone with the chlorine atom at the second position of the benzene ring. This compound and its derivatives have been explored for their potential in quantitative analysis, environmental fate of pollutants, allosteric enhancer activity, and inclusion in complex formation .

Synthesis Analysis

The synthesis of 2-Chlorobenzophenone derivatives has been reported in several studies. For instance, derivatives have been synthesized for the purpose of quantitative analysis of lignins using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane . Another study focused on the synthesis of a series of analogues with a common 2-amino-3-(4-chlorobenzoyl)thiophene nucleus to explore their allosteric enhancer activity at the A1 adenosine receptor . Additionally, the synthesis and structure determination of chlorinated 2-phenoxyphenols have been investigated, which are related to the chlorobenzophenone structure .

Molecular Structure Analysis

The molecular structure of 2-Chlorobenzophenone and its derivatives has been characterized using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined using FT-IR, NMR, and UV-vis spectroscopy, and its crystal structure was examined crystallographically . The crystal structures of 2-chlorobenzophenone and its dichloro derivative were obtained by single-crystal X-ray diffraction, providing insights into the torsion angles and spatial arrangement of the molecules .

Chemical Reactions Analysis

The reactivity of 2-Chlorobenzophenone derivatives has been studied in various contexts. Reductive dehalogenation and conversion of 2-chlorophenol to 3-chlorobenzoate in a methanogenic sediment community have been observed, which has implications for understanding the environmental fate of chlorinated pollutants . Additionally, the reactivity of antimony(III) complexes of 2-(N-salicylidene)-5-chlorobenzophenone with sulfur donor ligands has been explored, indicating potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chlorobenzophenone derivatives have been examined in several studies. The spectrofluorimetric determination of 2-amino-5-chlorobenzophenone impurity in chlordiazepoxide hydrochloride has been reported, which is relevant for quality control in pharmaceutical applications . The study of organic single crystals of 2-amino-5-chlorobenzophenone (2A-5CB) has revealed its mechanical and optical properties, including second harmonic generation, which is significant for materials science . The inclusion complex of 2-chlorobenzophenone with cyclomaltoheptaose (β-cyclodextrin) has been investigated, showing temperature and solvent effects on the formation constants and molecular modeling of the inclusion process .

Scientific Research Applications

Spectrofluorimetric Analysis

  • Application : 2-Chlorobenzophenone plays a crucial role in the spectrofluorimetric determination of impurities in pharmaceutical compounds. For instance, it is used in the analysis of chlordiazepoxide hydrochloride, where its oxidation to 2-chloro-9-acridanone allows for accurate quality control measurements (Szekelhidi, Lapat, & Hornyák, 1989).

Molecular Energetics

  • Application : Research in molecular energetics includes studying the enthalpies of formation and sublimation of chlorobenzophenones, including 2-Chlorobenzophenone. These studies are critical for understanding the thermodynamic properties and stability of these compounds (da Silva, Amaral, & Gomes, 2007).

Crystallography and Material Science

Environmental Chemistry

  • Application : In environmental chemistry, 2-Chlorobenzophenone-related compounds are studied for their role in the biotransformation of pollutants. For example, the conversion of 2-chlorophenol to 3-chlorobenzoate in methanogenic sediment communities highlights its significance in understanding the environmental fate of chlorinated pollutants (Becker, Stahl, & Rittmann, 1999).

Peptide Synthesis

  • Application : 2-Chlorobenzophenone derivatives are utilized in the preparation of resins for solid-phase peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals, where efficient and precise peptide synthesis is essential (Lee, Ryoo, & Lee, 2007).

Safety And Hazards

2-Chlorobenzophenone causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHYWKBKHMYRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6063721
Record name Methanone, (2-chlorophenyl)phenyl-
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chlorobenzophenone

CAS RN

5162-03-8, 51330-06-4
Record name 2-Chlorobenzophenone
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Record name 2-Chlorobenzophenone
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Record name (2-Chlorophenyl)phenylmethanone
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Record name 2-Chlorobenzophenone
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name Methanone, (2-chlorophenyl)phenyl-
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Record name 2-chlorobenzophenone
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Record name 2-CHLOROBENZOPHENONE
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Synthesis routes and methods I

Procedure details

Nickel(II) bis-triflimide (0.062 g, 0.1 mmol) was added to 1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide ([bmim] [NTf2]) (1.0 g) in a 25 cm3 round-bottomed flask equipped with a magnetic stirrer and reflux condenser, and the mixture stirred until the catalyst dissolved. Chlorobenzene (1.68 g, 15 mmol) and benzoyl chloride (1.41 g, 10 mmol) were added. The mixture was heated under reflux for 72 hours and was analysed by gas chromatographic analysis as in previous examples. The reaction was cooled to room temperature. Petroleum ether (15 cm3, bp=40-60° C.) was added and the catalyst and ionic liquid formed a separate phase from the petroleum ether layer. The solution of the product (in petroleum ether) was decanted and the flask (containing the ionic liquid and catalyst) washed three times with 15 cm3 of petroleum ether. Concentration of the organic extract, followed by Kugenrohr distillation at 1 mm Hg (bp=170-190° C.), gave chlorobenzophenone (1.65 g, 74%) GC analysis showed 78% yield after 72 hours, with a 70:8 4- to 2-isomer ratio. This is a remarkable result, as chlorobenzene is known to be classically unreactive in acylation reactions. It has not previously been possible to isolate significant quantities of the products of the acylation of chlorobenzene.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
[Compound]
Name
Petroleum ether
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-butyl-3-methylimidazolium bis-trifluoromethanesulfonimide
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Nickel(II) bis-triflimide
Quantity
0.062 g
Type
catalyst
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Compound 29 was prepared by reacting 2-chloro-5-nitrobenzoic acid chloride with anisole in the presence of aluminum trichloride to produce a chlorobenzophenone compound; the chlorobenzophenone compound was reduced in the presence of trifluoromethanesulfonic acid and triethylsilane to produce a chlorodiphenylmethane compound; the chlorodiphenylmethane compound was treated with lithium sulfide and 2,2-dibutyl-3-(methanesulfonato)propanal to produce 1-(2,2-dibutyl-3-oxopropylthio)-2-((4-methoxyphenyl)methyl)-4-dimethylaminobenzene (40); and 40 was oxidized with m-chloroperbenzoic acid to produce 29. The first step of that method of preparing compound 29 requires the use of a corrosive and reactive carboxylic acid chloride that was prepared by the reaction of the corresponding carboxylic acid with phosphorus pentachloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
302
Citations
AG Pinkus, KK Klausmeyer, RP Feazell… - Journal of Chemical …, 2004 - Springer
… 2-Chlorobenzophenone was obtained in a similar manner starting with the product … Analysis of the structures of 2-chlorobenzophenone (1) and 2,5-dichloro-benzophenone (2) reveals a …
Number of citations: 7 link.springer.com
MAV Ribeiro da Silva, LMPF Amaral… - The Journal of …, 2007 - ACS Publications
… Their standard molar enthalpies of sublimation, at the same temperature, were obtained by using Calvet microcalorimetry for 2-chlorobenzophenone while the Knudsen effusion method …
Number of citations: 24 pubs.acs.org
MI Sancho, E Gasull, SE Blanco, EA Castro - Carbohydrate research, 2011 - Elsevier
… (both derived from 5-chlorobenzophenone), or clonazepam (derived from 2-chlorobenzophenone). Specifically, 2-chlorobenzophenone is also a reagent in the synthesis of N-methyl-N-(…
Number of citations: 34 www.sciencedirect.com
MV Kopanytsia - Fiziolohichnyi Zhurnal (Kiev, Ukraine: 1994), 2003 - europepmc.org
Action of 2-amino-5-bromo-2'-chlorobenzophenone (ABPH), a metabolite of phenazepam, on currents evoked by the activation of glycine and glutamate NMDA receptors has been …
Number of citations: 3 europepmc.org
TK Lee, SJ Ryoo, YS Lee - Tetrahedron letters, 2007 - Elsevier
… , which was easily obtained from 2-chlorobenzophenone. This 2-… in 90% yield by reacting 2-chlorobenzophenone (1) with … a small amount of 2-chlorobenzophenone, it was used in the …
Number of citations: 24 www.sciencedirect.com
P Abhinandana, R Nadendla - Int. J. Life Sci. Pharma Res - pdfs.semanticscholar.org
… and (2-chlorophenyl) phenyl methanone (2-chlorobenzophenone)) has been developed using … and 2-chlorophenyl phenyl methanone (2-chlorobenzophenone)was 8.12, 7.56 and 3.02 …
Number of citations: 2 pdfs.semanticscholar.org
X YANG, Y LIANG, L YU, W YANG… - Acta Pharmaceutica …, 2018 - pesquisa.bvsalud.org
For qualitative and quantitative analysis of related substances in clotrimazole cream, HPLC-Q-TOF spectrometer was used to analyze the fragmentation pathways and identify structures …
Number of citations: 2 pesquisa.bvsalud.org
EH Charlesworth, P Charleson - Canadian Journal of …, 1968 - cdnsciencepub.com
… In the case of the reaction with 2-chlorobenzophenone in benzene-toluene the hydroxy acid was not formed, but rather the corresponding unsaturated p-2-chlorophenyl-p-phenyl acrylic …
Number of citations: 12 cdnsciencepub.com
Z Vejdělek, M Protiva - Collection of Czechoslovak Chemical …, 1983 - cccc.uochb.cas.cz
… 2-Amino-5-bromo-2'-chlorobenzophenone (VJl) aITorded by a reaction with phthalimidoacetyl chloride the phthalimido derivative VJlI which was transformed by hydrazinolysis to 7-…
Number of citations: 15 cccc.uochb.cas.cz
JA McDonough, JR Durrwachter - Organic Process Research & …, 1997 - ACS Publications
… -(2-chloroacetamido)-5-nitro-2‘-chlorobenzophenone (6), was located and identified as the starting … 3c The bromo analog of 6, 2-(2-bromoacetamido)-5-nitro-2‘-chlorobenzophenone, is …
Number of citations: 8 pubs.acs.org

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